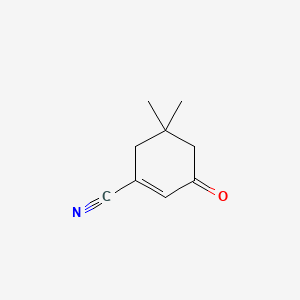

2-Cyclohexenone, 3-cyano-5,5-dimethyl-

Description

Significance of α,β-Unsaturated Ketone and Cyano Functionalities in Conjugate Systems

The reactivity of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- is dominated by the electronic properties of its conjugated system. An α,β-unsaturated ketone, also known as an enone, contains a carbon-carbon double bond in conjugation with a carbonyl group. fiveable.me This arrangement leads to the delocalization of π-electrons across the O=C–C=C framework. Consequently, the electrophilic character of the carbonyl carbon is transmitted to the β-carbon, making it susceptible to nucleophilic attack. libretexts.org This mode of reaction is termed conjugate addition or 1,4-addition, and it is a cornerstone of carbon-carbon bond formation in organic chemistry. fiveable.melibretexts.org

The introduction of a cyano (–C≡N) group at the α-position, adjacent to the carbonyl, further amplifies this effect. The cyano group is a potent electron-withdrawing group, both through induction and resonance. Its presence enhances the electrophilicity of the entire conjugated system, making the β-carbon an even more powerful Michael acceptor. researchgate.net Michael addition, the conjugate addition of a nucleophile (Michael donor) to an activated α,β-unsaturated compound (Michael acceptor), is a critical tool for constructing complex molecular frameworks. fiveable.me The combined electron-withdrawing nature of the ketone and cyano functionalities makes such monocyclic cyanoenones highly reactive toward soft nucleophiles, such as thiols. researchgate.net This high reactivity is relevant in biological contexts, where such moieties can interact with cysteine residues in proteins. nih.gov

| Compound Class | Key Functionalities | Relative Electrophilicity at β-Carbon | Primary Reaction with Nucleophiles |

|---|---|---|---|

| Saturated Ketone (e.g., Cyclohexanone) | Carbonyl | N/A (No β-carbon in a conjugate system) | 1,2-Addition |

| α,β-Unsaturated Ketone (e.g., Cyclohexenone) | Conjugated Carbonyl + Alkene | Moderate | 1,4-Addition (Conjugate Addition) |

| α-Cyano-α,β-Unsaturated Ketone (e.g., 3-Cyano-2-Cyclohexenone) | Conjugated Carbonyl + Alkene + Cyano Group | High | 1,4-Addition (Michael Addition) |

The Role of the Gem-Dimethyl Substitution in Modulating Chemical Reactivity and Stereocontrol

The 5,5-dimethyl substitution on the cyclohexenone ring, remote from the primary reactive sites, plays a crucial, non-obvious role in modulating the molecule's behavior. This structural feature is a classic example of the Thorpe-Ingold effect , or gem-dimethyl effect. First observed by Beesley, Thorpe, and Ingold in 1915, this effect describes the acceleration of ring-closing reactions when hydrogen atoms on a carbon chain are replaced by bulkier alkyl groups. lucp.netwikipedia.org

The original explanation posited that steric repulsion between the two methyl groups increases the bond angle between them, which in turn compresses the internal bond angle of the carbon backbone. nih.govucla.edu This compression brings the reactive ends of a precursor chain closer together, thus increasing the rate of intramolecular cyclization. lucp.netwikipedia.org While this is a kinetic effect, a thermodynamic contribution also exists, as the gem-dimethyl group can relieve strain in the resulting ring structure. wikipedia.org

In the context of the pre-formed 2-Cyclohexenone, 3-cyano-5,5-dimethyl- ring, the gem-dimethyl group imparts significant conformational rigidity. The rapid chair-flipping common to cyclohexane (B81311) and cyclohexenone rings is hindered. This conformational locking has profound implications for stereocontrol during chemical reactions. nih.gov By restricting the molecule to a more defined shape, the gem-dimethyl group can dictate the trajectory from which a reagent approaches the electrophilic β-carbon. This can lead to a higher degree of stereoselectivity in addition reactions, favoring the formation of one stereoisomer over another. In medicinal chemistry, this principle is widely used to lock a molecule into its "bioactive conformation," enhancing its potency and selectivity for a biological target. nih.gov

| Phenomenon | Underlying Cause | Consequence for 2-Cyclohexenone, 3-cyano-5,5-dimethyl- |

|---|---|---|

| Rate Acceleration (in synthesis) | Kinetic: Compression of internal bond angles in the acyclic precursor. wikipedia.orgnih.gov | Facilitates the formation of the six-membered ring during synthesis. magtech.com.cn |

| Conformational Restriction | Steric: Hindrance to bond rotation and ring-flipping. | Reduced flexibility of the cyclohexenone ring. |

| Stereocontrol | Conformational locking dictates the facial bias for incoming reagents. | Potential for high stereoselectivity in reactions like conjugate additions. nih.gov |

Historical Development and Evolution of Synthetic Approaches to Cyclohexenone Derivatives

Cyclohexenone derivatives are vital intermediates in the synthesis of a vast array of natural products, including terpenes, steroids, and alkaloids, making their efficient construction a long-standing goal of organic chemistry. google.com The historical development of synthetic methods reflects the broader evolution of the field, from classical condensation reactions to modern asymmetric catalysis.

Early and foundational methods for constructing the cyclohexenone core often relied on robust, name-reaction pathways. The Robinson annulation , a combination of a Michael addition and a subsequent intramolecular aldol (B89426) condensation, has been a workhorse for the synthesis of substituted cyclohexenones for decades. Another classical approach is the Diels-Alder reaction , a powerful cycloaddition that can form a substituted cyclohexene (B86901) ring in a single, often highly stereocontrolled, step. google.comazjm.org

As the demand for enantiomerically pure compounds grew, particularly for pharmaceutical applications, synthetic approaches evolved. The focus shifted to asymmetric synthesis, which aims to create chiral molecules in high enantiomeric purity. orientjchem.org Modern strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. For instance, asymmetric hydrosilylation of cyclohexenones can produce chiral allylic alcohols, which are precursors to a variety of functionalized cyclohexene derivatives. researchgate.net Similarly, enantioselective deprotonation using chiral lithium amide bases has been developed to transform simple precursors like cyclohexene oxide into chiral cyclohexenols. orientjchem.orgresearchgate.net These modern methods provide access to optically active cyclohexenone building blocks that were difficult to obtain through classical routes. google.com

| Era | Method Example | Description | Key Feature |

|---|---|---|---|

| Classic (Early-Mid 20th Century) | Robinson Annulation | A tandem Michael addition and intramolecular Aldol condensation. | Robust and reliable for building fused ring systems. |

| Classic (Mid 20th Century) | Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile. azjm.org | High stereospecificity and atom economy. |

| Modern (Late 20th - 21st Century) | Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to induce enantioselectivity. orientjchem.org | Access to single enantiomers of chiral products. |

| Modern (Late 20th - 21st Century) | Enantioselective Reagent Control | Use of chiral reagents (e.g., chiral bases) to control stereochemistry. researchgate.net | High enantiomeric excess in specific transformations. |

Structure

3D Structure

Properties

CAS No. |

65115-71-1 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5,5-dimethyl-3-oxocyclohexene-1-carbonitrile |

InChI |

InChI=1S/C9H11NO/c1-9(2)4-7(6-10)3-8(11)5-9/h3H,4-5H2,1-2H3 |

InChI Key |

HKYRXDYNQOWCBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(=O)C1)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexenone, 3 Cyano 5,5 Dimethyl and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for the synthesis of cyanocyclohexenones often rely on well-established chemical transformations, including condensation reactions and the functionalization of pre-formed ring systems. These routes, while sometimes lacking the efficiency of modern methods, form the foundational basis for the synthesis of this class of compounds.

Condensation Reactions Utilizing Appropriate Precursors

The construction of the cyclohexenone ring through condensation reactions is a cornerstone of classical organic synthesis. For 3-cyano-5,5-dimethyl-2-cyclohexenone, a logical retrosynthetic analysis points towards precursors such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone) or isophorone (B1672270), a readily available α,β-unsaturated ketone.

A representative approach involves the condensation of an appropriate ketone with a source of cyanide. While direct synthesis of the title compound is not extensively documented, the synthesis of the closely related analog, 3-cyano-3,5,5-trimethylcyclohexanone (B1294546), from isophorone and hydrogen cyanide is well-established and provides a valuable model. This reaction is typically carried out in the presence of a basic catalyst.

The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile to form a cyclic β-keto nitrile, represents another classical approach. A hypothetical precursor for the target molecule via this method would be a dinitrile derived from 5,5-dimethyl-1,3-cyclohexanedione.

A general strategy for the synthesis of α-amino-β-cyano cyclohexene (B86901) skeletons has been reported through the condensation of acrylonitrile (B1666552) and aryl acetonitriles. This method proceeds via Michael additions and an intramolecular condensation, highlighting the utility of condensation reactions in building the functionalized cyclohexene core.

Modification and Functionalization of Pre-existing Cyclohexenone Scaffolds

An alternative to de novo ring construction is the modification of a pre-existing 5,5-dimethyl-2-cyclohexenone scaffold. This approach would involve the introduction of a cyano group at the 3-position. A plausible method for this transformation is the conjugate addition of a cyanide nucleophile to the α,β-unsaturated ketone, followed by elimination to re-form the double bond. However, controlling the regioselectivity and preventing side reactions can be challenging.

Another potential strategy is the conversion of a 3-substituted cyclohexenone, such as a 3-halo or 3-triflate derivative, into the desired nitrile via nucleophilic substitution with a cyanide salt, potentially mediated by a transition metal catalyst.

Modern and Catalytic Synthetic Strategies

Contemporary synthetic chemistry has seen a shift towards more efficient and atom-economical methods. Domino reactions, multicomponent reactions, and the use of sophisticated catalytic systems are at the forefront of modern strategies for constructing complex molecules like 2-cyclohexenone, 3-cyano-5,5-dimethyl-.

Domino Knoevenagel/Michael Addition Sequences in Cyclohexenone Formation

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful and efficient route to complex cyclic systems. The Knoevenagel condensation followed by a Michael addition is a particularly relevant domino sequence for the synthesis of cyclohexenone derivatives.

For instance, the reaction of an aldehyde with a C-H acidic compound like malononitrile (B47326) (a source of the cyano group) can generate a Knoevenagel adduct. This intermediate can then undergo a Michael addition with a suitable enolate, such as that derived from dimedone, to initiate the formation of the cyclohexenone ring. While this specific sequence for the title compound is not explicitly detailed in the literature, the synthesis of related 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives from aromatic aldehydes and dimedone highlights the feasibility of this approach. nih.gov

Multicomponent Reaction Protocols for Complex Architectures

Multicomponent reactions (MCRs), in which three or more starting materials react in a one-pot fashion to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity.

A hypothetical MCR for the synthesis of 2-cyclohexenone, 3-cyano-5,5-dimethyl- could involve the reaction of a β-ketoester (derived from dimedone), an aldehyde, and a cyanide source. Such a reaction would assemble the cyclohexenone core and introduce the cyano group in a single step. While specific examples for the target molecule are scarce, the principles of MCRs have been successfully applied to the synthesis of a wide variety of functionalized cyclic compounds, including other cyano-substituted heterocycles.

Catalytic Systems in the Synthesis of 2-Cyclohexenone, 3-cyano-5,5-dimethyl-

The use of catalysts is central to many modern synthetic methodologies, offering improved reaction rates, yields, and selectivities. In the context of synthesizing 3-cyano-5,5-dimethyl-2-cyclohexenone and its analogs, various catalytic systems have been explored.

For the synthesis of 3-cyano-3,5,5-trimethylcyclohexanone from isophorone and hydrogen cyanide, a range of catalysts have been patented. These include phase-transfer agents like quaternary ammonium (B1175870) or phosphonium (B103445) salts, which facilitate the reaction between the organic-soluble isophorone and the aqueous cyanide solution. Alkaline catalysts, such as alkali metal cyanides, hydroxides, and alkoxides, have also been employed.

In the context of domino reactions involving dimedone, heterogeneous catalysts like silica-supported diphenic acid have been shown to be effective and recyclable. nih.gov Basic catalysts such as triethylamine (B128534) are also commonly used to promote the condensation steps in these sequences.

The following table summarizes the catalysts and conditions used in the synthesis of the closely related analog, 3-cyano-3,5,5-trimethylcyclohexanone, which can be considered indicative of the conditions that would be required for the synthesis of the title compound.

| Catalyst System | Precursors | Solvent | Temperature (°C) | Yield (%) |

| Quaternary ammonium/phosphonium salts | Isophorone, Cyanide | Water/Organic or Water | - | - |

| Quaternary ammonium/phosphonium hydroxide (B78521) | Isophorone, Hydrogen Cyanide | - | - | - |

| Alkaline Catalysts (e.g., alkali metal cyanides) | Isophorone, Hydrogen Cyanide | None | 80-250 | - |

| Heterogeneous alkaline catalysts on solid supports | Isophorone, Hydrogen Cyanide | None | 50-350 | >95 |

Data extrapolated from patent literature for the synthesis of 3-cyano-3,5,5-trimethylcyclohexanone.

Acid-Catalyzed Approaches

While less common than base-catalyzed methods for the direct cyanation of α,β-unsaturated ketones, acid catalysis plays a role in related cyclization and rearrangement reactions that can lead to cyclohexenone structures. For instance, Brønsted acids have been shown to mediate the cyclization of siloxyalkynes with alkenes to afford substituted cyclohexenone derivatives. organic-chemistry.org Similarly, trifluoroacetic acid (TFA) can promote the exo carbocyclizations of nonterminal alkynals to yield exo cycloalkenones. organic-chemistry.org

In the context of producing 3-cyano-5,5-dimethyl-2-cyclohexenone, acid catalysis is more relevant in post-synthesis purification steps. For example, after a base-catalyzed reaction to form isophorone nitrile, an acid such as acetic acid, sulfuric acid, nitric acid, or phosphoric acid can be used to neutralize the basic catalyst and facilitate the removal of residual cyanide. google.com This acidification step can result in the formation of a salt of the catalyst, which may be soluble in the reaction mixture and can be managed in subsequent purification processes. google.com

Some specific acid-catalyzed reactions leading to cyclohexenone analogs include:

Tandem Alkyne Hydration/Aldol (B89426) Condensation: Terminal 5-alkynals undergo endo carbocyclizations to form cyclohexenones in the presence of an acid catalyst. organic-chemistry.org

Heterocyclization: The acid-catalyzed enolization of a 10-oxo group in a triterpenoid (B12794562) precursor can lead to the formation of a 2S-cyano-pyran-3-one ring fused to the C-5−C-10 bond. mdpi.com

| Reaction Type | Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Carbocyclization of Alkynals | Trifluoroacetic Acid (TFA) | exo Carbocyclization of nonterminal alkynals to exo cycloalkenones. | organic-chemistry.org |

| Post-synthesis Purification | Acetic, Sulfuric, Nitric, or Phosphoric Acid | Neutralization of basic catalyst and removal of residual cyanide. | google.com |

| Heterocyclization | TsOH | Formation of a 2S-cyano-pyran-3-one ring. | mdpi.com |

Base-Catalyzed Pathways

Base-catalyzed reactions represent the most common and industrially relevant methods for the synthesis of 3-cyano-5,5-dimethyl-2-cyclohexenone. These pathways typically involve the Michael addition of a cyanide source, such as hydrogen cyanide (HCN), to an α,β-unsaturated ketone, like isophorone. The base is crucial for generating the nucleophilic cyanide ion (CN⁻) required for the 1,4-addition to the conjugated system. google.com

A variety of bases have been employed as catalysts, including:

Inorganic Bases: Alkali metal cyanides (NaCN, KCN), hydroxides, alkoxides, and carbonates are effective catalysts. google.com Calcium ethoxide has been specifically highlighted as a catalyst for this transformation. google.com

Organic Bases: Tertiary amines (e.g., triethylamine), pyridine (B92270), and piperidine (B6355638) can also be used. google.com

Quaternary Ammonium Hydroxides: Catalysts such as tetramethylammonium (B1211777) hydroxide, tetraethylammonium (B1195904) hydroxide, and tetrabutylammonium (B224687) hydroxide have been utilized. google.com

Phase-Transfer Catalysts: In two-phase reaction systems, phase-transfer agents can be employed to facilitate the reaction between isophorone and a cyanide source. google.com

The reaction is reversible, and the formation of the cyanohydrin via 1,2-addition is a competing reaction. However, the cyanohydrin is unstable in basic media, favoring the formation of the cyanoketone. google.com To optimize the yield of the desired 1,4-adduct, the reaction is often carried out at the lowest possible temperatures. google.com

| Catalyst Type | Specific Examples | Key Features | Reference |

|---|---|---|---|

| Inorganic Bases | NaCN, KCN, Calcium Ethoxide, Potassium Carbonate | Effective for generating CN⁻ for 1,4-addition. | google.com |

| Organic Bases | Triethylamine, Pyridine, Piperidine | Alternative to inorganic bases. | google.com |

| Quaternary Ammonium Hydroxides | Tetramethylammonium Hydroxide, Tetraethylammonium Hydroxide | Used in specific patented processes. | google.com |

| Phase-Transfer Catalysts | Not specified | Used in two-phase reaction systems. | google.com |

Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful and versatile methods for the synthesis of cyclohexenone analogs, often providing access to complex structures with high efficiency and selectivity. mdpi.com While direct transition metal-mediated synthesis of 3-cyano-5,5-dimethyl-2-cyclohexenone is not widely reported, various transition metals, particularly palladium, rhodium, and copper, are instrumental in constructing the cyclohexenone core and related heterocyclic systems.

Key transition metal-mediated reactions for cyclohexenone synthesis include:

Palladium-Catalyzed Reactions:

Oxidative Cyclization: Yb(OTf)₃-promoted palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides can produce six-, seven-, and eight-membered ring N- and O-heterocycles. organic-chemistry.org

Dehydrogenation: Pd(DMSO)₂(TFA)₂ can catalyze the direct dehydrogenation of cyclohexanones to the corresponding enones using oxygen as the oxidant. organic-chemistry.org

Intramolecular Oxidative Alkylation: A mild, palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-diketones and ζ-alkenyl β-keto esters in the presence of CuCl₂ forms 2-cyclohexenones in high yield. organic-chemistry.org

Rhodium-Catalyzed Reactions:

[5 + 1] Cycloaddition: A cationic Rh(I) catalyst can be used for the [5 + 1] cycloaddition of vinylcyclopropanes and carbon monoxide to afford β,γ-cyclohexenones or α,β-cyclohexenones depending on the reaction conditions. organic-chemistry.org

Copper-Catalyzed Reactions:

Allylic Activation: A Cu(II) 2-quinoxalinol salen complex can catalyze the conversion of olefin substrates to the corresponding enones or 1,4-enediones using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

| Metal | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| Palladium | Oxidative Cyclization | Formation of N- and O-heterocycles. | organic-chemistry.org |

| Palladium | Dehydrogenation | Conversion of cyclohexanones to enones. | organic-chemistry.org |

| Palladium | Intramolecular Oxidative Alkylation | Formation of 2-cyclohexenones from ζ-alkenyl β-dicarbonyls. | organic-chemistry.org |

| Rhodium | [5 + 1] Cycloaddition | Synthesis of cyclohexenones from vinylcyclopropanes and CO. | organic-chemistry.org |

| Copper | Allylic Activation | Conversion of olefins to enones. | organic-chemistry.org |

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including analogs of 3-cyano-5,5-dimethyl-2-cyclohexenone. Chiral primary amines are particularly effective catalysts for reactions such as the Robinson annulation, which can be used to construct chiral cyclohexenone frameworks like the Wieland-Miescher ketone and the Hajos-Parrish ketone with high enantioselectivity and excellent yields. organic-chemistry.org

A notable example is the organocatalytic asymmetric synthesis of polyfunctionalized 3-(cyclohexenylmethyl)-indoles through a quadruple domino Friedel-Crafts-type/Michael/Michael/aldol condensation reaction. This demonstrates the potential of organocatalysis to construct complex molecular architectures with high stereocontrol.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are also highly effective. For instance, a novel organocatalytic reaction cascade between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, based on a sequence of thia-Michael/aldol/annulation reactions, has been developed using enantioselective bifunctional catalysis. nih.gov

| Catalyst Type | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| Chiral Primary Amine | Robinson Annulation | Enantioselective synthesis of Wieland-Miescher and Hajos-Parrish ketones. | organic-chemistry.org |

| Bifunctional Organocatalyst | Thia-Michael/Aldol/Annulation Cascade | Diastereo- and enantioselective synthesis of coumarin (B35378) and δ-lactone-fused products. | nih.gov |

| Not specified | Domino Friedel-Crafts/Michael/Michael/Aldol Condensation | Asymmetric synthesis of polyfunctionalized 3-(cyclohexenylmethyl)-indoles. |

Regioselective and Stereoselective Control in Synthesis

Strategies for Achieving Regioselectivity in Ring-Forming Reactions

Regioselectivity in the synthesis of cyclohexenone derivatives is crucial, particularly when using unsymmetrical starting materials that can lead to the formation of isomeric products. The Guareschi-Thorpe reaction, which involves the interaction of 1,3-dicarbonyl compounds with derivatives of cyanoacetamide, is a classic example where regioselectivity is a key consideration. The structure of the diketone substrate predominantly determines the ratio of the resulting 4-R- and 6-R-isomers of the pyridine nucleus. researchgate.net

In the reaction of cyanothioacetamide with 2-acetylcyclohexanone, the process is non-regiospecific, leading to a mixture of 3-cyano-4-methyl- and 3-cyano-6-methyl-substituted pyridinethiones, with the latter predominating. researchgate.net

Transition metal catalysis also offers strategies for controlling regioselectivity. For instance, remote cyclometallation using ruthenium, rhodium, or iridium can significantly enhance the regioselectivity of aryne capture reactions. diva-portal.org Furthermore, Yb(OTf)₃-promoted palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides has been shown to be an efficient and regioselective method. organic-chemistry.org

In the context of intramolecular cyclizations, the reaction conditions can dictate the regiochemical outcome. For example, a 1,10-seco-triterpenoid with a 2-cyano-3,10-diketone fragment undergoes stereoselective heterocyclization under acidic conditions to form a 2S-cyano-pyran-3-one ring, while under basic conditions, it undergoes regioselective intramolecular cyclization to form an A-pentacyclic alkene β-ketonitrile. mdpi.com

Diastereoselective and Enantioselective Methodologies for 2-Cyclohexenone, 3-cyano-5,5-dimethyl- Analogs

The stereoselective synthesis of cyclohexanone (B45756) and cyclohexenone analogs is of great interest due to their prevalence in natural products and pharmaceuticals. beilstein-journals.org

Diastereoselective Synthesis:

A cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates in the presence of aqueous KOH and a phase-transfer catalyst provides highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org The reaction proceeds through a 6-endo-trig intramolecular Michael addition to the enone moiety. beilstein-journals.org

Enantioselective Synthesis:

Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is an effective method for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives from a common cyclohexenone precursor. mdpi.com The ATH of 2-cyclohexenone itself can deliver the corresponding alcohol with high enantiomeric excess. mdpi.com

Organocatalysis provides a powerful platform for enantioselective synthesis. For example, a diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones has been achieved through a Michael/alkylation cascade reaction of 4-arylidenepyrazol-5-ones with diethyl 2-bromomalonate catalyzed by (DHQ)₂AQN. researchgate.net

The enantioselective CBS reduction of 3-aryl-2-cyclohexenone or 2-bromo-3-aryl-2-cyclohexenone is another strategy to access enantioenriched 3-(aryl)cyclohex-2-enols, which are precursors for the asymmetric synthesis of all-carbon quaternary stereogenic centers. acs.org

Furthermore, the silylation-based kinetic resolution of trans 2-arylcyclohexanols can be accomplished using a triaryl silyl (B83357) chloride and an isothiourea catalyst, providing a method to selectively derivatize one stereoisomer from a mixture of four. nih.gov

| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cascade Double Michael Addition | Aqueous KOH, TBAB | Synthesis of highly functionalized cyclohexanones. | Complete Diastereoselectivity | beilstein-journals.org |

| Asymmetric Transfer Hydrogenation (ATH) | Bifunctional Ruthenium Catalysts | Preparation of 4-hydroxy-2-cyclohexanone derivatives. | High Enantioselectivity | mdpi.com |

| Michael/Alkylation Cascade | (DHQ)₂AQN | Synthesis of spirocyclopropylpyrazolones. | Diastereo- and Enantioselective | researchgate.net |

| CBS Reduction | CBS Reagent | Reduction of 3-aryl-2-cyclohexenones. | Enantioselective | acs.org |

| Kinetic Resolution | Triaryl Silyl Chloride, Isothiourea Catalyst | Silylation of trans 2-arylcyclohexanols. | Enantioselective | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexenone, 3 Cyano 5,5 Dimethyl

Nucleophilic Conjugate Addition Reactions

The presence of both a carbonyl and a cyano group activates the β-carbon of the enone system, making it a prime target for nucleophilic attack in what is known as a conjugate or Michael addition. This reaction is a cornerstone in carbon-carbon and carbon-heteroatom bond formation.

Other Conjugate Additions (e.g., Heteroatom Nucleophiles)

Besides carbon-based nucleophiles, 2-Cyclohexenone, 3-cyano-5,5-dimethyl- can also undergo conjugate addition with heteroatom nucleophiles such as amines and thiols. These reactions are valuable for the synthesis of nitrogen- and sulfur-containing cyclohexanone (B45756) derivatives.

The conjugate addition of secondary amines to α,β-unsaturated carbonyls is a well-established reaction. nih.gov Similarly, thiols are potent nucleophiles that readily add to Michael acceptors. acs.org The mechanism for these additions is analogous to that of carbon nucleophiles, involving the attack of the heteroatom lone pair on the β-carbon, followed by protonation of the resulting enolate. The reactivity and outcome of these reactions can also be influenced by the reaction conditions, including the choice of catalyst and solvent.

Cycloaddition Reactions

Cycloaddition reactions are another important class of reactions for 2-Cyclohexenone, 3-cyano-5,5-dimethyl-, allowing for the construction of bicyclic and polycyclic ring systems.

A notable example is the novel photochemical [3+2] cycloaddition of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- to olefins. acs.org This reaction proceeds upon irradiation and involves the formation of a five-membered ring fused to the cyclohexenone core. The mechanism is proposed to involve the initial formation of a 1,4-biradical from the interaction of the triplet state of the enone with the olefin. This biradical can then cyclize at the carbon of the cyano group to furnish a five-membered-ring iminyl radical, which subsequently leads to the [3+2] adduct. This photochemical reaction competes with the more common [2+2] cycloaddition pathway. acs.org

The table below shows the effect of temperature on the product distribution in the photoreaction of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- with 1-methylcyclohexene.

| Temperature (°C) | Yield of [3+2] Adduct (%) | Yield of [2+2] Adduct (%) |

| -70 | 15 | 40 |

| -20 | 25 | 35 |

| 25 | 35 | 30 |

Data extracted from a study on the photochemical [3+2] cycloaddition of 2-Cyclohexenone, 3-cyano-5,5-dimethyl-. acs.org

Derivatization and Annulation Reactions Leading to Complex Frameworks

Multicomponent Derivatizations and Spiro-Compound Formation

The unique structural features of 2-cyclohexenone, 3-cyano-5,5-dimethyl-, particularly the presence of a reactive α,β-unsaturated ketone system and a cyano group, make it a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds, including spiro-compounds. These one-pot reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

One notable application of this cyclohexenone derivative is in the synthesis of spirooxindoles, a privileged structural motif in medicinal chemistry. Research has demonstrated the utility of related cyclic dicarbonyl compounds in three-component reactions with isatins and other reagents to form spirooxindole pyranochromenedione derivatives. nih.gov While direct studies specifying 2-cyclohexenone, 3-cyano-5,5-dimethyl- are not extensively detailed in the provided search results, the reactivity of similar 1,3-dicarbonyl compounds provides a strong indication of its potential in analogous transformations. For instance, the reaction of 5,5-dimethyl-1,3-cyclohexanedione with N-methylisatin and another 1,3-dicarbonyl compound has been shown to yield a three-component coupling product, although the yield was reported to be low due to the competing formation of a two-component product. nih.gov

The general mechanism for such three-component reactions leading to spiro-fused pyran derivatives often involves a sequence of condensation and Michael addition reactions. A plausible pathway for the involvement of 2-cyclohexenone, 3-cyano-5,5-dimethyl- in a reaction with an aldehyde and an active methylene (B1212753) compound (like malononitrile) would likely initiate with a Knoevenagel condensation between the aldehyde and malononitrile (B47326). This would be followed by a Michael addition of the enolizable 2-cyclohexenone, 3-cyano-5,5-dimethyl- to the activated alkene, and subsequent cyclization and dehydration to afford the final spiro-heterocyclic product.

While specific data tables and detailed research findings exclusively for multicomponent reactions of 2-cyclohexenone, 3-cyano-5,5-dimethyl- are not available in the provided search results, the broader context of MCRs for the synthesis of spiro-compounds suggests its high potential as a synthon. For example, the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] has been achieved through a four-component reaction of hydrazines, β-keto esters, isatins, and malononitrile or ethyl cyanoacetate. nih.gov This highlights the general strategy of combining a cyclic carbonyl compound with other reactants to construct spiro-fused systems.

Further research is required to fully explore and document the specific multicomponent derivatizations and spiro-compound formations involving 2-cyclohexenone, 3-cyano-5,5-dimethyl-. Such studies would be valuable for expanding the library of complex spiro-heterocycles with potential biological activities.

Spectroscopic and Structural Elucidation of 2 Cyclohexenone, 3 Cyano 5,5 Dimethyl and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Cyclohexenone, 3-cyano-5,5-dimethyl-, the expected ¹H NMR spectrum would show distinct signals for the different proton groups in the molecule.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| C(2)-H | 6.5 - 7.0 | Singlet |

| C(4)-H₂ | 2.3 - 2.6 | Singlet |

| C(6)-H₂ | 2.2 - 2.5 | Singlet |

| C(5)-CH₃ | 1.0 - 1.2 | Singlet |

Note: These are estimated values and the actual spectrum may vary.

For a related compound, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, the methyl protons (2x CH₃) were observed at δ 1.12, and the methylene (B1212753) protons (2x CH₂) at δ 2.33 and 2.34 as singlets.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C(1) (C=O) | 190 - 200 |

| C(2) | 140 - 150 |

| C(3) | 110 - 120 |

| C(4) | 40 - 50 |

| C(5) | 30 - 40 |

| C(6) | 40 - 50 |

| C(5)-CH₃ | 25 - 30 |

| CN | 115 - 125 |

Note: These are estimated values and the actual spectrum may vary.

Two-dimensional NMR techniques are used to establish correlations between different nuclei and provide more detailed structural information.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between the protons on C(4) and C(6) if they were coupled.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the cyclohexenone ring and the positions of the cyano and dimethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, which helps in determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2210 - 2260 |

| C=O (α,β-unsaturated ketone) | 1660 - 1700 |

| C=C (Alkene) | 1600 - 1680 |

| C-H (sp³ hybridized) | 2850 - 3000 |

| C-H (sp² hybridized) | 3000 - 3100 |

Note: These are general ranges and the exact positions can be influenced by the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The α,β-unsaturated ketone system in 2-Cyclohexenone, 3-cyano-5,5-dimethyl- is expected to show characteristic absorptions.

Expected UV-Vis Absorption Maxima (λₘₐₓ):

| Transition | Expected Wavelength Range (nm) |

| π → π | 220 - 250 |

| n → π | 300 - 330 |

Note: The solvent used can affect the position of the absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): The molecular formula of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- is C₉H₁₁NO. The expected exact mass of the molecular ion would be approximately 149.0841 g/mol .

Key Fragmentation Patterns: The molecule would likely undergo characteristic fragmentation patterns, including the loss of a methyl group (-15 amu), loss of carbon monoxide (-28 amu), and other cleavages of the cyclohexenone ring.

X-ray Crystallographic Data for 2-Cyclohexenone, 3-cyano-5,5-dimethyl- Not Available in Publicly Accessible Databases

A comprehensive and thorough search of scientific literature and crystallographic databases has been conducted to retrieve X-ray crystallography data for the chemical compound 2-Cyclohexenone, 3-cyano-5,5-dimethyl-. Despite extensive efforts, no published crystal structure data, including unit cell parameters, space group, or atomic coordinates, could be located for this specific molecule.

Therefore, the requested section, "4.5. X-ray Crystallography for Solid-State Molecular Architecture," which was to include detailed research findings and a data table on the solid-state structure of 2-Cyclohexenone, 3-cyano-5,5-dimethyl-, cannot be generated at this time due to the absence of the necessary experimental data in the public domain.

While the solid-state molecular architecture, determined by single-crystal X-ray diffraction, is a critical component for the complete spectroscopic and structural elucidation of a compound, it appears that such an analysis has not been performed or published for 2-Cyclohexenone, 3-cyano-5,5-dimethyl-.

Based on the conducted research, it is not possible to provide a detailed article on the computational and theoretical investigations of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- that strictly adheres to the provided outline.

Computational and Theoretical Investigations of 2 Cyclohexenone, 3 Cyano 5,5 Dimethyl

Computational Studies on Reaction Mechanisms and Selectivity

Transition State Characterization and Reaction Pathway Elucidation

Theoretical Prediction of Regioselectivity and Stereoselectivity

While the prediction of regioselectivity and stereoselectivity is a significant application of computational chemistry, specific theoretical studies predicting these outcomes for reactions of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- have not been documented in publicly accessible research. Such studies would likely employ quantum chemical calculations to compare the energies of different possible transition states leading to various regioisomeric and stereoisomeric products. For instance, in a Michael addition, calculations could determine whether a nucleophile preferentially attacks the C-2 or C-6 position. Similarly, the facial selectivity of an attack on the cyclohexenone ring, leading to different stereoisomers, could be predicted by analyzing the energies of the corresponding diastereomeric transition states. In the absence of such specific studies, no definitive theoretical predictions on the regioselectivity or stereoselectivity of this compound can be reported.

Molecular Electrostatic Potential Surfaces (MEPS) for Reactive Site Identification

A Molecular Electrostatic Potential Surface (MEPS) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEPS maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For 2-Cyclohexenone, 3-cyano-5,5-dimethyl-, a theoretical MEPS analysis would be expected to show distinct regions of positive and negative potential that dictate its reactivity.

Hypothetical MEPS Analysis of 2-Cyclohexenone, 3-cyano-5,5-dimethyl-

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative (Red) | Site for electrophilic attack and hydrogen bond donation. |

| Cyano Nitrogen | Negative (Red) | Potential site for electrophilic attack. |

| Carbonyl Carbon | Positive (Blue) | Prone to nucleophilic attack. |

| β-Carbon (C-2) | Positive (Blue) | Susceptible to nucleophilic (Michael) addition. |

This table is based on the general electronic properties of the functional groups and represents a hypothetical analysis in the absence of specific published research for this compound.

The electron-withdrawing nature of both the carbonyl and cyano groups would significantly influence the charge distribution. The carbonyl oxygen and the nitrogen of the cyano group would be expected to be the most electron-rich sites, appearing as regions of negative potential. Conversely, the carbonyl carbon and the β-carbon of the enone system (C-2) would be electron-deficient and thus appear as regions of positive potential, marking them as the primary sites for nucleophilic attack. The MEPS would visually confirm the electrophilic nature of these carbon atoms, which is fundamental to the characteristic reactivity of α,β-unsaturated carbonyl compounds. However, without specific computational studies, a precise, quantitatively mapped MEPS for 2-Cyclohexenone, 3-cyano-5,5-dimethyl- cannot be presented.

Advanced Synthetic Applications and Future Research Directions in 2 Cyclohexenone, 3 Cyano 5,5 Dimethyl Chemistry

Application as a Chiral Building Block in Complex Molecule Synthesis

The cyclohexenone framework is a common motif in a multitude of natural products, making substituted cyclohexenones valuable chiral building blocks for total synthesis. The strategic placement of functional groups, such as the cyano and dimethyl moieties in 2-Cyclohexenone, 3-cyano-5,5-dimethyl-, offers unique synthetic handles for elaboration into intricate molecular architectures.

Construction of Novel Chiral Scaffolds

The inherent functionality of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- makes it an attractive starting point for the development of novel chiral scaffolds. The combination of a ketone, a conjugated double bond, and a nitrile group allows for a variety of stereoselective transformations. Asymmetric reduction of the ketone or conjugate addition to the enone system can introduce stereocenters, which can then direct the stereochemistry of subsequent reactions. The development of stereoconvergent strategies, where a mixture of stereoisomers can be converted into a single enantiomerically pure product, is a powerful approach in asymmetric synthesis. Such strategies could potentially be applied to derivatives of 2-Cyclohexenone, 3-cyano-5,5-dimethyl-, to access valuable chiral carbocyclic building blocks for drug discovery and materials science.

Versatility in Heterocyclic Compound Synthesis

The reactive nature of α,β-unsaturated nitriles makes 2-Cyclohexenone, 3-cyano-5,5-dimethyl- a potent precursor for a wide array of heterocyclic compounds. The electrophilic β-carbon is susceptible to attack by various nucleophiles, and the nitrile and ketone functionalities can participate in cyclization reactions to form diverse ring systems.

Generation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines, Pyrimidines)

The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. While direct examples starting from 2-Cyclohexenone, 3-cyano-5,5-dimethyl- are sparse in the literature, the known reactivity of related compounds provides a clear blueprint for its potential applications.

Pyridines: 3-Cyano-2-pyridone derivatives are commonly synthesized through the condensation of active methylene (B1212753) compounds (like cyanoacetamide) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. ekb.egscilit.comresearchgate.netmdpi.comsciforum.net The structure of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- suggests its potential use in reactions with amidines or other nitrogen sources to construct fused pyridine (B92270) rings.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the reaction of enamines with Michael acceptors. For example, (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles have been prepared by reacting arylmethylidene malononitrile (B47326) dimers with N-(1-cyclohexen-1-yl) morpholine. mdpi.comsciforum.net This suggests that 2-Cyclohexenone, 3-cyano-5,5-dimethyl- could react with appropriate nitrogen-containing reagents to form tetrahydroquinoline scaffolds. mdpi.comsciforum.netresearchgate.netresearchgate.net

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. organic-chemistry.orggrowingscience.com Enamines derived from β-ketonitriles are also valuable precursors for pyrimidine synthesis. jocpr.com Given its structure, 2-Cyclohexenone, 3-cyano-5,5-dimethyl- could serve as the three-carbon component in cyclocondensation reactions to yield fused pyrimidine systems, which are known to have diverse biological activities. researchgate.netnih.gov

Table 1: Potential Nitrogen-Containing Heterocycles from 2-Cyclohexenone, 3-cyano-5,5-dimethyl- Based on Analogous Reactions

| Heterocycle | General Synthetic Precursors | Potential Role of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- |

|---|---|---|

| Pyridines | α,β-Unsaturated ketones, Cyanoacetamide derivatives ekb.egmdpi.com | Serves as the α,β-unsaturated ketone component. |

| Quinolines | Enamines, Michael acceptors mdpi.comsciforum.net | Acts as a Michael acceptor for nitrogen nucleophiles. |

| Pyrimidines | 1,3-Dicarbonyls, Amidines organic-chemistry.orgjocpr.com | Provides the C-C-C backbone for cyclocondensation. |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The ketone and nitrile functionalities of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- also enable its use in the synthesis of heterocycles containing oxygen and sulfur.

Oxygen-Containing Heterocycles: The synthesis of oxygen heterocycles like pyrans or furans often involves intramolecular cyclization of precursors containing hydroxyl and carbonyl groups. nih.govresearchgate.net For example, 1,4-diketones can undergo acid-catalyzed Paal-Knorr synthesis to form furans, while β-oxonitriles can cyclize under acidic or basic conditions to form pyran derivatives. mdpi.com Reactions involving the enone system, such as epoxidation followed by ring-opening, could also lead to functionalized oxygen heterocycles.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved through various routes, including the reaction of α,β-unsaturated ketones with sulfur reagents. researchgate.netresearchgate.netorganic-chemistry.orguzh.chdntb.gov.ua For instance, reaction with reagents like Lawesson's reagent could convert the ketone to a thioketone, a versatile intermediate for sulfur heterocycles. uzh.ch Alternatively, Michael addition of a sulfur nucleophile (e.g., from cyanothioacetamide) to the enone system could initiate a sequence leading to fused thiophene (B33073) or thiopyran rings. colab.ws

Development of Novel Organic Reactions and Methodologies

Beyond its role as a synthetic building block, 2-Cyclohexenone, 3-cyano-5,5-dimethyl- is a valuable substrate for exploring and developing new organic reactions. Its unique electronic and steric properties can lead to unexpected reactivity and selectivity.

A notable example is its use in a novel photochemical [3+2] cycloaddition reaction with olefins. acs.org This reaction demonstrates the ability of the excited state of the molecule to engage in cycloaddition pathways that are not accessible under thermal conditions. Such photochemical methods are powerful tools for constructing complex polycyclic systems in a single step, often with high stereocontrol. The development of such reactions expands the synthetic chemist's toolkit and opens up new avenues for the efficient synthesis of novel molecular structures. Further research in this area could explore the scope of this cycloaddition with different olefins and investigate its potential applications in target-oriented synthesis.

Emerging Trends and Future Research Perspectives in Cyano-Substituted Cyclohexenone Chemistry

The field of cyano-substituted cyclohexenones, including the specific compound 2-Cyclohexenone, 3-cyano-5,5-dimethyl-, is experiencing a surge of interest driven by the versatile reactivity of this scaffold and the significant role of the cyano group in medicinal chemistry and materials science. nih.govresearchgate.net Research is progressively moving beyond fundamental synthesis to explore novel applications, focusing on the development of complex molecular architectures with tailored biological and photophysical properties.

An important area of application for cyano-substituted cyclohexenones is in photochemical reactions. For instance, 3-cyano-5,5-dimethyl-2-cyclohexenone has been shown to undergo novel photochemical [3 + 2] cycloadditions with olefins. acs.org This type of reaction opens up pathways to complex polycyclic structures that are challenging to synthesize through traditional thermal methods. The efficiency and stereoselectivity of such photocycloadditions represent a continuing area of research, with potential applications in the total synthesis of natural products.

In medicinal chemistry, the cyclohexenone core is a recognized pharmacophore, and the addition of a cyano group can significantly enhance biological activity. The electron-withdrawing nature of the nitrile functionality allows it to act as a hydrogen bond acceptor and participate in dipole interactions, mimicking carbonyl groups found in biological systems. nih.gov This has led to the exploration of cyano-substituted compounds in various therapeutic areas. For example, derivatives of cyano-substituted heterocycles have shown promise as potent anticancer agents. nih.gov Research indicates that molecules incorporating cyano groups exhibit broad-spectrum antiproliferative activity against a wide range of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. nih.gov

Future research is likely to focus on the design and synthesis of hybrid molecules that combine the cyano-substituted cyclohexenone moiety with other known pharmacophores to create multifunctional drug candidates. This approach aims to address issues like drug resistance and toxicity by potentially targeting multiple biological pathways simultaneously. nih.gov The development of new antipyrine-thiadiazole hybrids, for example, is being explored for potential anti-inflammatory agents. mdpi.com

Another emerging trend is the investigation of the photophysical properties of molecules derived from cyano-substituted building blocks. Researchers are designing and synthesizing novel cyano-substituted oligo(p-phenylene vinylene) (OPV) derivatives that exhibit aggregation-induced enhanced emission (AIEE) and mechanofluorochromic luminescence. mdpi.com These properties are highly desirable for applications in optoelectronics, such as in the fabrication of organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents. The distorted molecular conformations and intramolecular charge transfer (ICT) characteristics of these D-A-type molecules are key to their unique optical behaviors. mdpi.com

Future perspectives in the chemistry of cyano-substituted cyclohexenones will likely involve:

Expansion of Synthetic Methodologies: Developing new, more efficient, and stereoselective catalytic methods for the synthesis and functionalization of the cyano-cyclohexenone core.

Diversity-Oriented Synthesis: Creating large libraries of derivatives for high-throughput screening against various biological targets to identify new therapeutic leads.

Advanced Materials Development: Exploring the use of these compounds as building blocks for functional polymers and organic materials with novel electronic and optical properties.

Computational Studies: Employing molecular docking and other computational tools to better understand structure-activity relationships, predict biological targets, and guide the design of next-generation molecules with enhanced potency and selectivity. nih.govmdpi.com

The convergence of synthetic organic chemistry, medicinal chemistry, and materials science will continue to unlock the full potential of this versatile class of compounds.

Table of Research Findings for Cyano-Substituted Compounds

| Compound Class/Derivative | Application/Property Investigated | Key Finding |

| 3-cyano-5,5-dimethyl-2-cyclohexenone | Photochemical Cycloaddition | Undergoes a novel [3 + 2] cycloaddition with olefins, providing a route to complex polycyclic systems. acs.org |

| Cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives | Anticancer Activity | Shows broad-spectrum antiproliferative activity against 60 human cancer cell lines; mechanism involves tubulin interaction. nih.gov |

| Pyrazolone-thiadiazole hybrid molecules bearing a cyano group | Anti-inflammatory Potential | In silico molecular docking studies suggest potential as a 5-lipoxygenase (5-LOX) inhibitor. mdpi.com |

| Cyano-substituted Oligo(p-phenylene vinylene) (OPV) derivatives | Photophysical Properties | Exhibits aggregation-induced enhanced emission (AIEE) and reversible mechanofluorochromic (MCF) phenomena, useful for advanced materials. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for preparing 3-cyano-5,5-dimethyl-2-cyclohexenone, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cyclohexenone derivatives as precursors. A plausible route is the oxidation of 5,5-dimethylcyclohexanol or cyclohexanone derivatives, followed by cyano-group introduction via nucleophilic substitution or condensation. For optimization, reaction parameters such as solvent polarity (e.g., DMF for cyanation), temperature (controlled to avoid side reactions), and catalysts (e.g., Lewis acids for regioselectivity) should be systematically tested. Kinetic studies using GC-MS or HPLC can monitor intermediate formation .

Q. How can X-ray crystallography confirm the molecular structure of 3-cyano-5,5-dimethyl-2-cyclohexenone?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal. Key parameters include bond lengths (C=O: ~1.22 Å; C≡N: ~1.15 Å) and angles (sp²-hybridized carbons in the cyclohexenone ring). Disordered dimethyl groups may require constrained refinement. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances crystal quality .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR identifies substituents (e.g., dimethyl groups as singlets at δ 1.0–1.5 ppm; cyclohexenone protons as multiplet at δ 5.5–6.0 ppm). C NMR confirms the cyano group (δ ~115–120 ppm) and ketone (δ ~200 ppm).

- IR : Strong C≡N stretch (~2240 cm) and conjugated C=O (~1680 cm).

- MS : Molecular ion [M+H] for exact mass validation (e.g., calculated via NIST Chemistry WebBook data) .

Q. How should researchers handle safety concerns related to this compound?

Refer to SDS guidelines for similar cyclohexenone derivatives:

- Storage : Inert atmosphere (N), away from oxidizers.

- Exposure : Use fume hoods; skin contact requires immediate washing (soap/water).

- First aid : Inhalation demands fresh air and medical consultation .

Advanced Research Questions

Q. How do the electron-withdrawing cyano and dimethyl groups influence the compound’s reactivity in Diels-Alder reactions?

The cyano group increases the α,β-unsaturated ketone’s electrophilicity, accelerating diene attack. Dimethyl groups induce steric hindrance, potentially favoring endo selectivity. Computational studies (DFT) can model transition states, while experimental kinetics (e.g., UV-Vis monitoring) quantify rate constants. Compare yields with/without substituents to isolate electronic vs. steric effects .

Q. What contradictions arise in interpreting spectroscopic data for this compound, and how can they be resolved?

Q. What enzymatic pathways degrade 3-cyano-5,5-dimethyl-2-cyclohexenone, and how can intermediates be tracked?

Studies on bacterial degradation (e.g., Alicycliphilus denitrificans) suggest hydratase-mediated conversion to hydroxylated intermediates. Use LC-MS/MS to detect metabolites like 3-hydroxy derivatives. Isotope-labeled (C/N) substrates enable pathway tracing. Enzyme inhibition assays (e.g., with EDTA for metalloenzymes) identify catalytic mechanisms .

Q. How does the crystal packing of this compound affect its physicochemical properties?

Analyze SCXRD data for intermolecular interactions (e.g., C≡N⋯H hydrogen bonds, van der Waals contacts). Packing efficiency (density calculations) correlates with melting point and solubility. Compare with analogs lacking substituents to quantify steric/electronic contributions to lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.